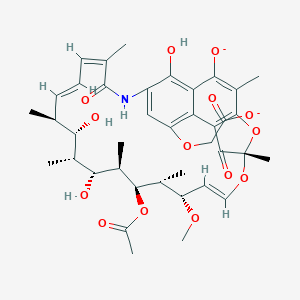
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile, also known as N-oxide, is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. This compound has a unique structure that allows it to exhibit different properties and functions, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. It has also been found to inhibit the growth of bacteria and parasites by disrupting their cell membrane and DNA synthesis.
Biochemische Und Physiologische Effekte
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and lipid peroxidation in cells. It has also been shown to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. In addition, (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile has been found to affect the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is its versatility in terms of its chemical structure and properties. This allows researchers to modify its structure and tailor its properties to suit their specific research needs. However, one of the limitations of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is its potential toxicity, which can limit its use in certain applications. It is important for researchers to carefully evaluate the safety and toxicity of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile before using it in their experiments.
List of
Zukünftige Richtungen
1. Development of novel (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile derivatives with improved pharmacological activity and reduced toxicity.
2. Investigation of the mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile on cellular signaling pathways and gene expression.
3. Exploration of the potential applications of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile in material science, such as in the development of new catalysts and sensors.
4. Evaluation of the use of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile as a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
5. Investigation of the effects of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile on the gut microbiome and its potential applications in agriculture and animal husbandry.
Synthesemethoden
The synthesis of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can be achieved through various methods, including the oxidation of pyridine derivatives, the reaction of pyridine with nitrosating agents, and the reaction of pyridine with cyanogen. Among these methods, the oxidation of pyridine derivatives is the most commonly used approach. This method involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate to convert pyridine into (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities such as anticancer, antimicrobial, and antiparasitic effects. Several studies have also shown that (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can act as a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-5-7(10-11)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTRMUBZBNVTOO-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)



![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)


![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)


